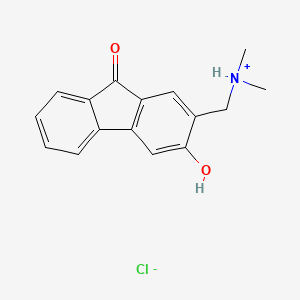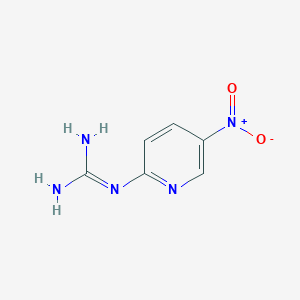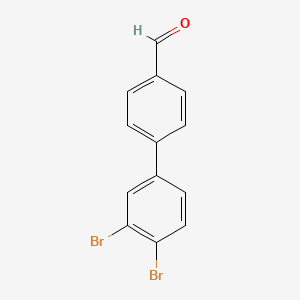
5-Norbornene-2,3-dicarboxylic acid, bis(2-isocyanatoethyl) ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Norbornene-2,3-dicarboxylic acid, bis(2-isocyanatoethyl) ester is a chemical compound with a complex structure that includes multiple bonds, rotatable bonds, and rings. This compound is notable for its applications in various fields, including polymer chemistry and materials science .
Méthodes De Préparation
The synthesis of 5-Norbornene-2,3-dicarboxylic acid, bis(2-isocyanatoethyl) ester typically involves the reaction of norbornene with dicarboxylic acid under acidic conditions . The preparation of such esters often uses a cyclic anhydride, which has two spatial isomers with endo- and exo-configurations. The opening of each isomer upon interaction with alcohols or phenols leads to the selective formation of endo,endo- or exo,exo-diesters . Industrial production methods may involve large-scale reactions under controlled conditions to ensure the purity and yield of the final product.
Analyse Des Réactions Chimiques
5-Norbornene-2,3-dicarboxylic acid, bis(2-isocyanatoethyl) ester undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions can modify the functional groups attached to the norbornene ring.
Substitution: Common reagents for substitution reactions include alcohols and phenols, which interact with the ester groups.
Polymerization: The compound can undergo ring-opening metathesis polymerization (ROMP) to form polymers with different functional groups and properties.
Applications De Recherche Scientifique
This compound has a wide range of applications in scientific research:
Chemistry: Used as a monomer in polymerization reactions to create materials with specific properties.
Medicine: Research into its use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of high-performance polymers, such as polyurethanes and polyimides.
Mécanisme D'action
The mechanism of action of 5-Norbornene-2,3-dicarboxylic acid, bis(2-isocyanatoethyl) ester involves its ability to undergo polymerization and form cross-linked networks. The isocyanate groups react with various nucleophiles, such as amines and alcohols, to form urethane and urea linkages. This reactivity is crucial for its applications in creating durable and flexible polymeric materials .
Comparaison Avec Des Composés Similaires
Similar compounds to 5-Norbornene-2,3-dicarboxylic acid, bis(2-isocyanatoethyl) ester include:
5-Norbornene-2-acetic acid succinimidyl ester: Used in bioorthogonal reactions and biological imaging.
5-Norbornene-2,3-dicarboxylic acid dimethyl ether: Utilized in the preparation of polymers with different mechanical properties.
Methyl 5-norbornene-2-carboxylate: Another ester derivative used in polymer chemistry.
These compounds share similar structural features but differ in their specific functional groups and applications, highlighting the versatility and uniqueness of this compound.
Propriétés
Numéro CAS |
22637-13-4 |
|---|---|
Formule moléculaire |
C15H16N2O6 |
Poids moléculaire |
320.30 g/mol |
Nom IUPAC |
bis(2-isocyanatoethyl) bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate |
InChI |
InChI=1S/C15H16N2O6/c18-8-16-3-5-22-14(20)12-10-1-2-11(7-10)13(12)15(21)23-6-4-17-9-19/h1-2,10-13H,3-7H2 |
Clé InChI |
VGDKSWYVLAPXJL-UHFFFAOYSA-N |
SMILES canonique |
C1C2C=CC1C(C2C(=O)OCCN=C=O)C(=O)OCCN=C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![2-[[2-[Bis(carboxymethyl)amino]-3-[(4,4-diphenylcyclohexyl)oxy-hydroxyphosphoryl]oxypropyl]-[2-[bis(carboxymethyl)amino]ethyl]amino]acetic acid](/img/structure/B13744588.png)
![4-[(E)-(4-Aminophenyl)diazenyl]-2,5-dimethoxyaniline](/img/structure/B13744590.png)

